Phosphonic acid, monopotassium salt

Vue d'ensemble

Description

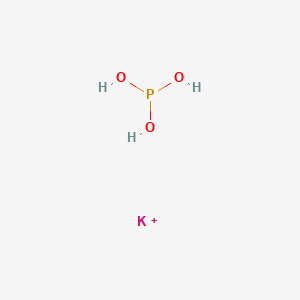

Phosphonic acid, monopotassium salt is a useful research compound. Its molecular formula is HKO3P+ and its molecular weight is 119.078 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Phosphonic acid, monopotassium salt, also known as potassium phosphite, is primarily used as a fungicide . Its primary targets are fungi, particularly those from the Pythium and Phytophthora species . These fungi are responsible for various plant diseases, and the compound’s role is to inhibit their growth and proliferation .

Mode of Action

The mode of action of this compound, involves both direct and indirect mechanisms . Directly, it exhibits fungitoxic action, inhibiting the growth of the target fungi . Indirectly, it may stimulate the natural defense systems of plants against these pathogens . The broad mode of action of phosphonate fungicides appears to reduce the potential for rapid resistance development .

Biochemical Pathways

Phosphonates, including this compound, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They are considered lead compounds for the development of a variety of drugs . The biosynthesis of phosphonates includes a recent breakthrough to find a missing link in the biosynthetic pathway that had been a mystery for a quarter-century .

Pharmacokinetics

The pharmacokinetics of this compound, involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a synthesized active ingredient, and the end-use product is a liquid formulation containing 45.5% a.i. w/w, 5.14 lbs. a.i. per gallon (29.5% phosphorous acid equivalent) . The compound is excreted through the kidneys .

Result of Action

The result of the action of this compound, is the suppression of minor root pathogens (Pythium spp.) due to its fungitoxic action, leading to healthier and more extensive roots . This leads to the control of diseases caused by the target fungi, contributing to healthier plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. The compound is also used in various environments, including ornamentals and bedding plants grown in greenhouses, field nurseries, landscaping areas, conifers, turfgrasses on golf courses, sod farms, and other turf areas .

Analyse Biochimique

Biochemical Properties

Phosphonic acid, monopotassium salt, plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules . The interaction is mediated by hydrogen bonding with interfacial iodine, leading to increased formamidinium iodide adsorption .

Cellular Effects

This compound, has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impact the initial phase and final bulk crystal structures of co-evaporated perovskites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The compound’s interaction with biomolecules is mediated by hydrogen bonding with interfacial iodine .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that exposed phosphonic acid functional groups impact the initial phase and final bulk crystal structures of co-evaporated perovskites .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a crucial role in the biosynthesis of primary and secondary metabolites, including the shikimic acid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation . Specific details on the transport and distribution of this compound within cells and tissues are currently limited.

Activité Biologique

Phosphonic acid, monopotassium salt (also known as potassium phosphonate), is a compound with significant biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological mechanisms, effects on plant health, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

Phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The presence of the phosphonate group allows it to mimic phosphate, which is crucial in various biological processes. The compound is highly soluble in water, making it readily available for biological uptake.

Biological Activity in Agriculture

Fungicidal Properties:

this compound is primarily used as a systemic fungicide. It acts against several plant pathogens, particularly oomycetes like Phytophthora spp. Its mode of action includes:

- Inhibition of Spore Germination: The compound inhibits the germination of fungal spores and disrupts mycelial growth by competing with phosphate as an allosteric regulator of enzymes involved in these processes .

- Induction of Plant Defense Mechanisms: It has been shown to induce the production of phytoalexins and pathogenesis-related proteins, enhancing the plant's innate defense responses .

Research Findings:

A study indicated that phosphonate fungicides lead to the accumulation of polyphosphate and pyrophosphate in Phytophthora cells, diverting ATP from essential metabolic pathways and reducing pathogen growth . Moreover, research demonstrated that the application of phosphonic acid resulted in significant reductions in disease incidence in various crops, including citrus fruits .

Therapeutic Applications

Bone Targeting:

Phosphonic acids have garnered attention for their bioactive properties related to bone health. They are used in the development of drugs aimed at treating osteoporosis and other bone-related diseases. For instance:

- Alendronate and Zoledronate: These drugs utilize phosphonic acid's ability to bind calcium ions effectively, enhancing their localization to bone tissue and reducing bone resorption .

Antimicrobial Properties:

Research has also explored the use of phosphonic acids as antimicrobial agents. They have been identified as potential inhibitors of bacterial growth due to their structural similarity to phosphate compounds involved in critical biochemical pathways .

Case Studies

-

Citrus Treatment Study:

A 49-day study on citrus fruits treated with fosetyl-aluminium (which metabolizes into phosphonic acid) showed that phosphonic acid residues increased over time in fruit pulp while decreasing in peel after 21 days. This indicates effective translocation from leaves to fruit, enhancing disease resistance . -

Rodent Studies on Phosphate Metabolism:

Investigations into dietary phosphate supplementation revealed that different phosphates could reduce dental caries incidence in rodents. This suggests potential applications for phosphonic acids in dental health .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | Phosphorus atom bonded to three oxygen atoms and one carbon atom |

| Solubility | Highly soluble in water |

| Fungicidal Action | Inhibits spore germination; induces plant defenses |

| Therapeutic Uses | Bone-targeting drugs (e.g., alendronate); antimicrobial applications |

| Plant Pathogens Targeted | Phytophthora spp., ascomycete fungi |

Applications De Recherche Scientifique

Agricultural Applications

1. Fertilization

Phosphonic acid, monopotassium salt serves as a nutrient source in fertilizers. It provides potassium and phosphorus in forms that are readily available for plant uptake. The compound is particularly beneficial in situations where soil phosphorus is fixed and unavailable to plants.

| Fertilizer Characteristics | Value |

|---|---|

| Phosphorus (PO) | 52% |

| Potassium (KO) | 34% |

| pH (1% aqueous solution) | 4.5 |

| Solubility (20°C) | 226 g/L |

The use of potassium phosphite in fertigation and foliar applications has been shown to enhance nutrient uptake and improve crop yields significantly .

2. Fungicidal Properties

Potassium phosphite is widely used as a fungicide due to its ability to control root rot diseases caused by pathogens like Pythium spp. Unlike traditional fungicides that act as contact agents, phosphonates exhibit systemic mobility within the plant, allowing them to move through both xylem and phloem .

Case Studies

Case Study 1: Control of Pythium Root Rot

Research conducted on turfgrass demonstrated that applications of potassium phosphite significantly reduced the incidence of Pythium root rot. In controlled trials, turf treated with phosphonate products showed healthier root systems and improved resilience against disease stress compared to untreated controls .

Case Study 2: Foliar Application in Fruit Crops

Field experiments with nectarine and grapevine crops revealed that foliar sprays of monopotassium phosphate not only improved fruit quality—such as size and sweetness—but also effectively inhibited powdery mildew development. This dual benefit underscores the efficacy of potassium phosphite in integrated pest management strategies .

Environmental Impact

This compound has been evaluated for its environmental safety profile. Studies indicate that when used according to label directions, the dietary risk to humans is negligible due to low toxicity levels associated with the compound . Furthermore, its application can lead to reduced reliance on more harmful chemical fungicides.

Propriétés

IUPAC Name |

potassium;phosphenic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCJRJRGMMSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884521 | |

| Record name | Monopotassium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.078 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phosphonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13977-65-6 | |

| Record name | Phosphonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monopotassium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOPOTASSIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RSS63D8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.